![molecular formula C13H16ClNO3 B1420268 2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol CAS No. 1096859-74-3](/img/structure/B1420268.png)
2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol
Overview
Description
“2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol” is a chemical compound with the molecular formula C13H16ClNO3 . It has a molecular weight of 269.72 .
Synthesis Analysis
The synthesis of compounds similar to “2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol” often involves reactions with primary or secondary amines . Piperidines, a class of compounds that includes “2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol”, are significant synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol” consists of a phenol group, a methoxy group, and a piperidine ring . The InChI code for this compound is 1S/C12H15ClN2O2/c1-17-10-4-6-15 (7-5-10)12 (16)9-2-3-11 (13)14-8-9/h2-3,8,10H,4-7H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol” include a molecular weight of 269.72 . . Additional properties such as boiling point and storage conditions are not specified in the search results .Scientific Research Applications
Synthesis of Bioactive Natural Products
This compound serves as a building block in the synthesis of bioactive natural products. Its structural complexity and functional groups make it a valuable precursor in creating compounds with potential biological activities, such as anti-tumor and anti-inflammatory effects .
Conducting Polymers
Due to its phenolic structure, it can be used in the development of conducting polymers. These polymers have applications in various electronic devices, including sensors, transistors, and photovoltaic cells .
Antioxidants
The compound’s ability to donate electrons makes it a candidate for use as an antioxidant. This property is beneficial in preventing oxidative stress in biological systems as well as in materials science to protect substances from degradation .
Ultraviolet Absorbers
2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol: can be utilized as an ultraviolet absorber. This application is crucial in the production of sunscreens, plastics, and coatings to prevent UV-induced damage .
Flame Retardants
The compound’s inherent properties may be harnessed to develop flame retardants. These are used in a variety of materials, including textiles and building materials, to inhibit or resist the spread of fire .
Pharmaceuticals
In the pharmaceutical industry, this compound could be explored for the synthesis of novel drugs due to its potential biological activities. Its molecular framework allows for the creation of diverse pharmacophores .
Material Science
Its structural attributes can improve the thermal stability and flame resistance of materials like plastics and adhesives, making it a valuable additive in material science applications .
Analytical Chemistry
As a reagent, 2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol could be used in analytical chemistry for the detection and quantification of various chemical species through the formation of detectable complexes .
Safety And Hazards
properties
IUPAC Name |
(3-chloro-4-hydroxyphenyl)-(4-methoxypiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-18-10-4-6-15(7-5-10)13(17)9-2-3-12(16)11(14)8-9/h2-3,8,10,16H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZJYLZIINXFLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC(=C(C=C2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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